molecular formula C16H12FN3O3S B2779682 N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286709-55-4

N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2779682
CAS RN: 1286709-55-4
M. Wt: 345.35
InChI Key: IQRGJXJYKFHIIP-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, also known as FMTPX, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of oxazole derivatives and has been synthesized through various methods. FMTPX has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research has developed methods for synthesizing compounds with structures related to N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, focusing on their antimicrobial, antilipase, and antiurease activities. These compounds demonstrate potential in addressing various microbial infections and conditions related to enzyme activity, showcasing the chemical's relevance in medicinal chemistry and pharmacology (Başoğlu et al., 2013).

Antitumor Activity

Another study synthesized and analyzed the antitumor properties of compounds structurally similar to N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide. These compounds were evaluated for their ability to inhibit the proliferation of cancer cell lines, indicating the potential of such chemicals in the development of new anticancer agents (Hao et al., 2017).

Synthesis and Characterisation of Novel Derivatives

Research has also focused on the synthesis and characterization of novel derivatives of N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, highlighting their cytotoxic effects against specific cancer cell lines. This underscores the importance of structural modification in enhancing the biological activities of such compounds (Kelly et al., 2007).

Development of Novel Synthesis Methods

Further research has explored novel methods for the assembly of oxazole derivatives, emphasizing the role of bidentate ligands in controlling the reactivity of gold carbenes. This approach has facilitated the efficient synthesis of 2,4-disubstituted oxazoles, indicating the compound's versatility in organic synthesis and potential applications in drug development (Luo et al., 2012).

Fluorophores Synthesis

The use of related compounds in the synthesis of efficient color-tunable fluorophores for potential applications in bioimaging and molecular probes has been explored. This research demonstrates the chemical's utility in creating materials with specific optical properties (Witalewska et al., 2019).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-9-4-5-10(7-11(9)17)18-14(21)12-8-23-16(19-12)20-15(22)13-3-2-6-24-13/h2-8H,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRGJXJYKFHIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

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